
Quinocide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinocide Hydrochloride is a derivative of quinoline, specifically known as N1-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine hydrochloride. It is an antimalarial compound that has been extensively studied for its therapeutic potential. The compound is characterized by its molecular formula C15H21N3O.HCl and a molecular weight of 295.81 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinocide Hydrochloride typically involves the reaction of 6-methoxy-8-quinoline with 1,4-pentanediamine. The process includes several steps such as Michael condensation, formic ester removal, acyl chlorination, amidation, and carbonylation . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is achieved through a scalable process that ensures high yield and cost-effectiveness. The method involves the use of low-cost raw materials and straightforward reaction conditions, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Quinocide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
Quinocide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Biology: The compound is studied for its antimalarial properties and its effects on biological systems.
Industry: The compound is utilized in the production of dyes and pigments due to its chemical stability and color properties
Mécanisme D'action
The mechanism of action of Quinocide Hydrochloride involves its interaction with the DNA of the malaria parasite. The compound intercalates between the base pairs of the DNA, inhibiting transcription and translation processes. This leads to the disruption of the parasite’s metabolic activities and ultimately its death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinacrine: Another antimalarial compound with a similar mechanism of action.
Chloroquine: Widely used antimalarial drug with a different chemical structure but similar therapeutic effects.
Mepacrine: Used for treating giardiasis and cutaneous leishmaniasis
Uniqueness
Quinocide Hydrochloride is unique due to its specific molecular structure, which allows it to effectively intercalate with DNA and disrupt the parasite’s metabolic processes. Its high efficacy and low cost of production make it a valuable compound in the field of medicinal chemistry .
Propriétés
Formule moléculaire |
C15H22ClN3O |
|---|---|
Poids moléculaire |
295.81 g/mol |
Nom IUPAC |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;1H |
Clé InChI |
RSHUSJVSIARPDC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


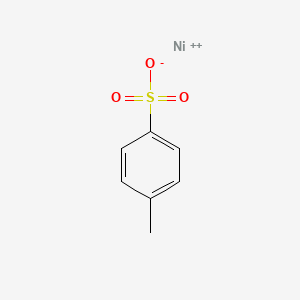
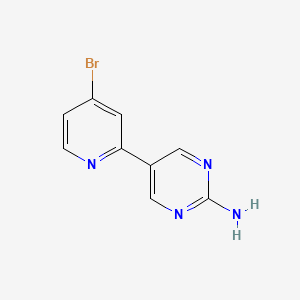

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
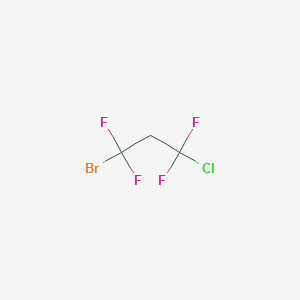

![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)

![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
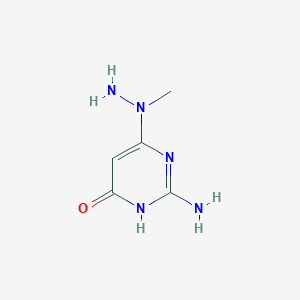
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)

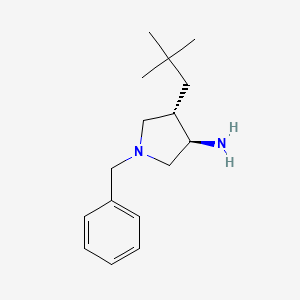
![2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide](/img/structure/B11727555.png)
